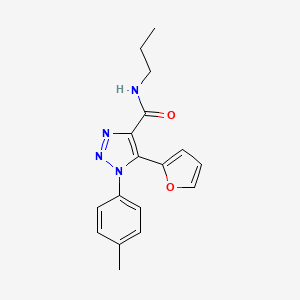

5-(furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a triazole ring, and a carboxamide group. These groups are common in many biologically active compounds and pharmaceuticals .

Applications De Recherche Scientifique

Synthesis and Characterization

Research on compounds with similar furan and triazole structures reveals diverse synthesis methods and structural characterizations. For example, Koparır et al. (2005) and Cansiz et al. (2004) discussed the synthesis of furan and triazole derivatives from furan-2-carboxylic acid hydrazide, showcasing the creation of Mannich bases and other derivatives through multi-step reactions involving elemental analyses and spectroscopic methods such as IR and NMR for structural confirmation (Koparır, Çetin, & Cansiz, 2005) (Cansiz, Koparır, & Demirdağ, 2004).

Antimicrobial and Antileukemic Activities

The antimicrobial and antileukemic properties of furan and triazole derivatives have been explored in various studies. Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide and evaluated their antimicrobial activities, indicating potential applications in combating microbial infections (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013). Similarly, Earl and Townsend (1979) investigated furanyl and pyranyl derivatives of certain carboxamides for their antileukemic activities, providing a foundation for further exploration in cancer treatment (Earl & Townsend, 1979).

Corrosion Inhibition and Antioxidant Properties

The corrosion inhibition and antioxidant properties represent another vital area of application. Murmu et al. (2020) examined azomethine functionalized triazole derivatives for their corrosion inhibiting efficacy, suggesting potential uses in protecting metals against corrosion (Murmu, Saha, Bhaumick, Murmu, Hirani, & Banerjee, 2020). On the antioxidant front, Prabakaran, Manivarman, and Bharanidharan (2021) synthesized chalcone derivatives with promising antioxidant activities, highlighting the potential of such compounds in mitigating oxidative stress (Prabakaran, Manivarman, & Bharanidharan, 2021).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazolines and 1,3,4-thiadiazoles, have been reported to exhibit a wide range of biological activities . They are known to interact with various targets, including enzymes, receptors, and DNA, leading to their antimicrobial, antifungal, anti-depressant, immunosuppressive, anticonvulsant, anti-tumor, anti-amoebic, antibacterial, anti-inflammatory, anticancer, and MAO inhibitory activities .

Mode of Action

This interaction could involve binding to the active site of an enzyme or receptor, altering its activity, or interacting with DNA, affecting its replication or transcription .

Biochemical Pathways

These could include pathways involved in microbial growth, inflammation, neurotransmission, cell proliferation, and apoptosis .

Result of Action

Based on the biological activities of related compounds, it can be inferred that the compound may have antimicrobial, antifungal, anti-depressant, immunosuppressive, anticonvulsant, anti-tumor, anti-amoebic, antibacterial, anti-inflammatory, anticancer, and mao inhibitory effects .

Propriétés

IUPAC Name |

5-(furan-2-yl)-1-(4-methylphenyl)-N-propyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-3-10-18-17(22)15-16(14-5-4-11-23-14)21(20-19-15)13-8-6-12(2)7-9-13/h4-9,11H,3,10H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBQFGFSYOUNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2877883.png)

![1-[1-(2-Fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2877884.png)

![4-(diethylsulfamoyl)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2877887.png)

![1-methyl-2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole](/img/structure/B2877897.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone](/img/structure/B2877901.png)

![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2877904.png)

![1-methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2877905.png)